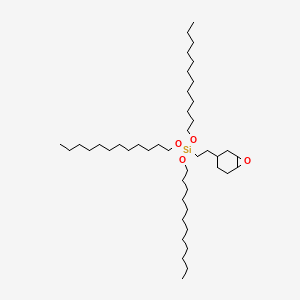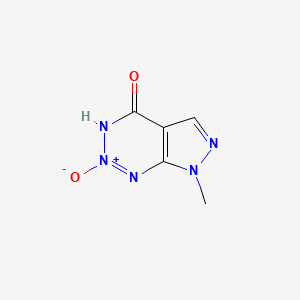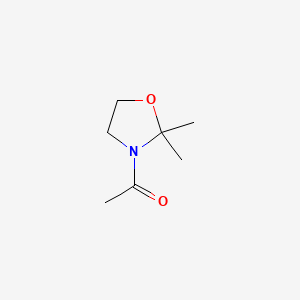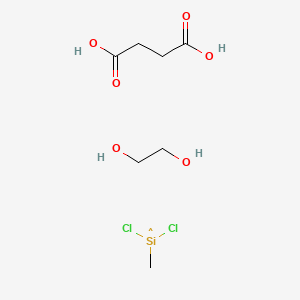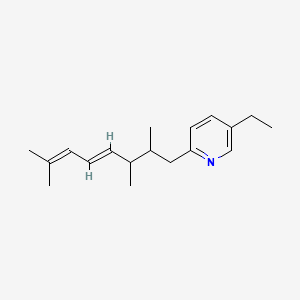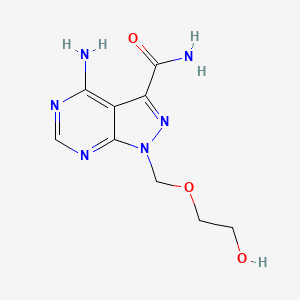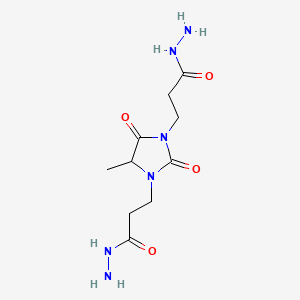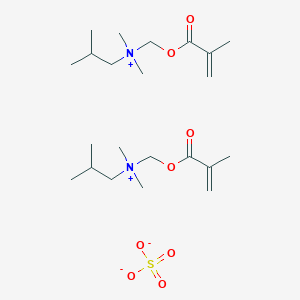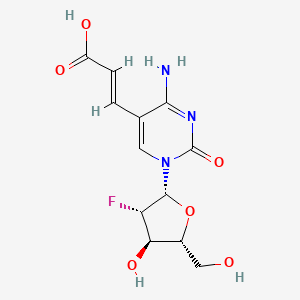
5(E)-(2-Carboxyvinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(E)-(2-Carboxyvinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine is a synthetic nucleoside analog. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in antiviral and anticancer therapies. Its unique structure, which includes a fluorine atom and a carboxyvinyl group, contributes to its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(E)-(2-Carboxyvinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the fluorine atom and the carboxyvinyl group. Common reagents used in these reactions include fluorinating agents and carboxylating agents. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5(E)-(2-Carboxyvinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the carboxyvinyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, leading to a range of derivatives with potentially different biological activities.
Scientific Research Applications
5(E)-(2-Carboxyvinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It has potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: The compound is used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 5(E)-(2-Carboxyvinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation. The carboxyvinyl group can interact with specific enzymes, inhibiting their activity and leading to the compound’s antiviral and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine
- 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine
- 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine
Uniqueness
5(E)-(2-Carboxyvinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine is unique due to its specific combination of a fluorine atom and a carboxyvinyl group. This combination enhances its stability and biological activity compared to similar compounds, making it a promising candidate for further research and development in medicinal chemistry.
Properties
CAS No. |
95740-13-9 |
|---|---|
Molecular Formula |
C12H14FN3O6 |
Molecular Weight |
315.25 g/mol |
IUPAC Name |
(E)-3-[4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C12H14FN3O6/c13-8-9(20)6(4-17)22-11(8)16-3-5(1-2-7(18)19)10(14)15-12(16)21/h1-3,6,8-9,11,17,20H,4H2,(H,18,19)(H2,14,15,21)/b2-1+/t6-,8+,9-,11-/m1/s1 |
InChI Key |
CMGVZNAJRCYKTA-PCGAFSECSA-N |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)N)/C=C/C(=O)O |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



